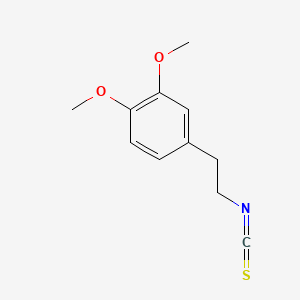

3,4-Dimethoxyphenethyl isothiocyanate

Description

Overview of Isothiocyanates (ITCs) as Biologically Active Organo-sulfur Phytochemicals

Isothiocyanates are highly reactive organosulfur phytochemicals recognized for their characteristic pungent flavor and aroma in many plants. mdpi.commdpi.com These compounds are not present in their active form within intact plant tissues but are produced from their precursors, glucosinolates, upon plant cell damage. mdpi.comresearchgate.net

Isothiocyanates are predominantly found in cruciferous vegetables belonging to the Brassicaceae (or Cruciferae) family. mdpi.comnih.govfrontiersin.org This botanical family includes a wide array of commonly consumed vegetables such as broccoli, cabbage, cauliflower, Brussels sprouts, watercress, and radishes. mdpi.comresearchgate.net The consumption of these vegetables is linked to the intake of isothiocyanates and their associated biological effects. frontiersin.orgrsc.org While many isothiocyanates are naturally derived, synthetic versions are also created for research purposes. mdpi.comresearchgate.net

In plants, isothiocyanates are generated through the enzymatic hydrolysis of glucosinolates, which are sulfur-containing secondary metabolites. researchgate.netmdpi.comnih.gov Glucosinolates and the enzyme myrosinase (a type of β-thioglucosidase) are physically separated within the plant's cells. mdpi.comnih.gov When the plant tissue is damaged, for instance by chewing or cutting, myrosinase comes into contact with glucosinolates, catalyzing their hydrolysis. mdpi.comnih.gov This reaction produces an unstable intermediate that subsequently rearranges to form various products, including isothiocyanates, nitriles, and thiocyanates. This defense mechanism is often referred to as the "mustard oil bomb". The specific type of isothiocyanate formed depends on the structure of the original glucosinolate.

The basic chemical structure of an isothiocyanate is characterized by the functional group -N=C=S (isocyanate group with the oxygen replaced by sulfur). mdpi.comresearchgate.net The "R" group attached to this functional unit can be an aliphatic or aromatic side chain, leading to a wide diversity of over 100 known isothiocyanates. This structural variety influences the biological activity of each specific isothiocyanate. mdpi.com The electrophilic nature of the carbon atom in the -N=C=S group makes it highly reactive, particularly with thiol groups in proteins, which is a key aspect of its biological mechanism. mdpi.com The isothiocyanate functional group is considered critical for the biological activities of these compounds, including their anticancer effects.

General Biological Activities of Isothiocyanates in Academic Research

Academic research has extensively investigated the biological effects of isothiocyanates, with a significant focus on their anticarcinogenic and anti-inflammatory properties. While detailed research on the specific biological activities of 3,4-Dimethoxyphenethyl isothiocyanate is limited in the available scientific literature, the activities of its parent compound, phenethyl isothiocyanate (PEITC), and other ITCs have been well-documented.

Anticarcinogenic Properties

Numerous studies have demonstrated the potential of isothiocyanates to act as cancer chemopreventive agents. mdpi.comresearchgate.net Their mechanisms of action are multifaceted and include:

Modulation of Carcinogen Metabolism: ITCs can influence the activity of phase I and phase II detoxification enzymes. frontiersin.org They may inhibit phase I enzymes that activate pro-carcinogens and induce phase II enzymes that detoxify carcinogens, thereby promoting their excretion from the body. frontiersin.org

Induction of Apoptosis: Isothiocyanates have been shown to induce programmed cell death (apoptosis) in various cancer cell lines, which is a crucial mechanism for eliminating malignant cells. mdpi.comresearchgate.net

Cell Cycle Arrest: These compounds can inhibit the proliferation of cancer cells by causing them to arrest at different phases of the cell cycle. rsc.org

Anti-inflammatory and Antioxidant Effects: Chronic inflammation and oxidative stress are linked to cancer development. ITCs exhibit anti-inflammatory and antioxidant properties that can mitigate these processes. rsc.org

Epigenetic Regulation: Some ITCs can modulate epigenetic processes, such as DNA methylation and histone modification, which play a role in gene expression related to cancer. rsc.org

Well-studied isothiocyanates like sulforaphane (B1684495), benzyl (B1604629) isothiocyanate (BITC), and phenethyl isothiocyanate (PEITC) have shown effectiveness in preventing or reducing cancer risk in animal models and inhibiting the growth of various cancer cells. mdpi.comresearchgate.net Phenethyl isothiocyanate (PEITC), the parent compound of this compound, is known to not only help prevent the initiation of carcinogenesis but also to inhibit the progression of tumors.

Anti-inflammatory Effects

The anti-inflammatory properties of isothiocyanates are also a significant area of research. rsc.org Chronic inflammation is a key factor in the development of many chronic diseases. Isothiocyanates can exert anti-inflammatory effects through various mechanisms:

Modulation of Inflammatory Pathways: ITCs can affect key signaling pathways involved in inflammation, such as the nuclear factor-kappa B (NF-κB) pathway. rsc.org

Reduction of Pro-inflammatory Markers: Studies have shown that ITCs can suppress the production of pro-inflammatory cytokines and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).

Antioxidant Activity: By activating antioxidant pathways, such as the Nrf2 pathway, ITCs can help reduce the oxidative stress that contributes to inflammation. nih.gov

Antioxidative Activity and Oxidative Stress Modulation

While specific studies on the antioxidative properties of this compound are not extensively documented, the isothiocyanate class of compounds is well-known for its ability to modulate oxidative stress. nih.govfrontiersin.org Rather than acting as direct radical scavengers, many ITCs function as indirect antioxidants by activating endogenous defense mechanisms. foodandnutritionjournal.org A primary mechanism is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. nih.govmdpi.com

Well-studied isothiocyanates like sulforaphane (SFN) and phenethyl isothiocyanate (PEITC) have been shown to induce the Nrf2/antioxidant response element (ARE) pathway. nih.govmdpi.com This activation leads to the increased expression of a suite of protective phase II detoxification and antioxidant enzymes, such as glutathione (B108866) S-transferases (GST) and quinone reductase. researchgate.netcbijournal.com In some contexts, such as in cancer cells, certain ITCs like PEITC can also act as pro-oxidants, inducing the generation of reactive oxygen species (ROS) that can lead to apoptosis. exeter.ac.uknih.gov This dual role highlights the complexity of their interaction with cellular redox systems.

Interactive Table: Antioxidant Mechanisms of Representative Isothiocyanates

| Compound | Mechanism of Action | Observed Effect | Reference |

|---|---|---|---|

| Sulforaphane (SFN) | Activation of Nrf2/ARE pathway | Upregulation of antioxidant and phase II detoxification enzymes. | researchgate.net |

| Phenethyl Isothiocyanate (PEITC) | Induction of ROS in cancer cells | Triggers apoptosis and inhibits tumor growth. | exeter.ac.uk |

| Moringa Isothiocyanates | Neutralization of free radicals | Contributes to overall neuroprotection by preventing oxidative damage to neurons. | nih.gov |

Neuroprotective Potential

The neuroprotective effects of isothiocyanates are an area of growing research, although specific data for this compound is limited. Generally, ITCs are considered promising agents for neuroprotection due to their lipophilic nature, which allows them to cross the blood-brain barrier. nih.gov Their neuroprotective properties are closely linked to their anti-inflammatory and antioxidant activities. nih.govfrontiersin.org

Key isothiocyanates like sulforaphane and PEITC have been shown to protect neurons from oxidative stress and inflammation, which are key factors in the pathogenesis of neurodegenerative diseases. nih.govmdpi.com The activation of the Nrf2 pathway is a critical mechanism, as it helps to mitigate oxidative damage within the brain. nih.govfrontiersin.org Furthermore, some ITCs exhibit anti-inflammatory effects by suppressing the production of inflammatory mediators in the brain. nih.gov Research on various ITCs suggests they may offer therapeutic potential for managing neurodegenerative conditions by counteracting oxidative stress, inflammation, and apoptosis. frontiersin.orgmdpi.com

Antimicrobial Properties

Isothiocyanates are recognized for their broad-spectrum antimicrobial activity against a variety of pathogens, including bacteria and fungi. foodandnutritionjournal.orgfrontiersin.org While the specific antimicrobial profile of this compound is not well-defined in the literature, the general mechanisms of action for ITCs have been studied. Research indicates that the antimicrobial efficacy of ITCs is often linked to their chemical structure. nih.gov For instance, aromatic ITCs like benzyl isothiocyanate (BITC) have been found to be particularly effective, potentially due to their ability to cross bacterial membrane structures. nih.gov

ITCs have been shown to inhibit foodborne pathogens and spoilage bacteria. foodandnutritionjournal.org Studies on various ITCs have demonstrated activity against both Gram-positive and Gram-negative bacteria, although some reports suggest greater sensitivity in Gram-negative strains. foodandnutritionjournal.org The antimicrobial action is attributed to multiple cellular effects, including membrane disruption and interference with essential metabolic processes. nih.govfoodandnutritionjournal.org

Interactive Table: Antimicrobial Activity of Selected Isothiocyanates

| Isothiocyanate | Target Organism(s) | Observed Effect | Reference |

|---|---|---|---|

| Benzyl Isothiocyanate (BITC) | Methicillin-resistant Staphylococcus aureus (MRSA) | Demonstrated the most effective antibacterial activity among tested ITCs, with a mainly bactericidal effect. | rsc.org |

| Allyl Isothiocyanate (AITC) | Various foodborne pathogens | Inhibitory activity against bacteria like E. coli and Salmonella. | foodandnutritionjournal.org |

| Phenethyl Isothiocyanate (PEITC) | Methicillin-resistant Staphylococcus aureus (MRSA) | Showed bacteriostatic activity against MRSA isolates. | rsc.org |

Immunomodulatory Effects

The immunomodulatory effects of isothiocyanates contribute significantly to their biological activity, particularly their anti-inflammatory and anticancer properties. nih.govchemrxiv.org Specific research into the immunomodulatory role of this compound remains to be conducted. However, studies on other ITCs reveal that they can modulate key signaling pathways involved in the immune response. nih.govresearchgate.net

Many ITCs, including sulforaphane and PEITC, have been shown to inhibit the pro-inflammatory NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway. nih.gov This inhibition helps to reduce the production of pro-inflammatory cytokines and other mediators. nih.gov In the context of cancer, ITCs can remodel the tumor microenvironment by promoting the activity of immune cells such as T cells and natural killer (NK) cells. nih.gov Some ITCs may also inhibit deubiquitinating enzymes, which can in turn affect inflammatory and DNA repair processes, suggesting a unifying mechanism for their broad biological effects.

Specific Research Focus on this compound within the ITC Landscape

Within the broad landscape of isothiocyanate research, which is dominated by studies on compounds like sulforaphane and phenethyl isothiocyanate, this compound remains a relatively under-investigated molecule. Much of its potential is inferred from the well-documented activities of the isothiocyanate class as a whole, stemming from the shared reactive -N=C=S functional group.

While direct research is sparse, studies on structurally similar compounds provide clues to its potential activities. For example, a related molecule, 3,4-dimethoxybenzyl isothiocyanate (dMBITC), has been investigated for its ability to enhance the efficacy of the chemotherapy drug doxorubicin (B1662922) in resistant colon cancer models. This study found that dMBITC increased the production of reactive oxygen species and the rate of apoptosis in cancer cells. It is crucial to note the structural difference, as dMBITC has a benzyl group while the subject of this article has a phenethyl group, which can lead to different biological activities.

The presence of the 3,4-dimethoxy substitutions on the phenyl ring is another area of interest. Methoxy groups can alter the electronic properties, lipophilicity, and metabolic stability of a molecule, potentially leading to a unique pharmacological profile compared to its non-methoxylated counterpart, phenethyl isothiocyanate (PEITC). However, without dedicated studies on this compound, its specific contributions to antioxidative, neuroprotective, antimicrobial, and immunomodulatory activities remain speculative. Future research is needed to isolate and characterize the precise biological effects of this specific compound and determine its potential as a therapeutic agent.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(2-isothiocyanatoethyl)-1,2-dimethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2S/c1-13-10-4-3-9(5-6-12-8-15)7-11(10)14-2/h3-4,7H,5-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHYFLDWHIVKQLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCN=C=S)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30176106 | |

| Record name | 3,4-Dimethoxyphenethyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30176106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21714-25-0 | |

| Record name | 3,4-Dimethoxyphenethyl isothiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021714250 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Dimethoxyphenethyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30176106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 21714-25-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Derivatization Strategies of 3,4 Dimethoxyphenethyl Isothiocyanate

Synthetic Pathways and Methodologies for 3,4-Dimethoxyphenethyl Isothiocyanate

The creation of this compound can be achieved through several synthetic routes, each with its own advantages and limitations. These methods range from well-established classical approaches to more recent, greener alternatives.

The reaction of a primary amine with thiophosgene (CSCl₂) has long been a standard method for the synthesis of isothiocyanates. nih.gov This approach involves the treatment of the primary amine, in this case, 3,4-dimethoxyphenethylamine, with thiophosgene in the presence of a base. The reaction proceeds through the formation of a thiocarbamoyl chloride intermediate, which then eliminates hydrogen chloride to yield the isothiocyanate.

While effective, the use of thiophosgene is often avoided due to its high toxicity and hazardous nature. nih.govresearchgate.net This has led to the development of alternative, safer reagents for isothiocyanate synthesis. Triphosgene, a solid and therefore safer alternative to the gaseous phosgene, can also be employed in a similar capacity. nih.gov

Table 1: Comparison of Classical Reagents for Isothiocyanate Synthesis

| Reagent | Advantages | Disadvantages |

|---|---|---|

| Thiophosgene | High efficacy | Highly toxic by all routes of administration nih.gov |

In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly methods for the synthesis of isothiocyanates. These novel protocols often offer milder reaction conditions, simpler workup procedures, and the avoidance of toxic reagents.

One prominent "one-pot", two-step procedure involves the reaction of the primary amine with carbon disulfide in the presence of an organic base to form a dithiocarbamate intermediate. researchgate.netmdpi.com This intermediate is then treated with a desulfurization agent to yield the final isothiocyanate. researchgate.netmdpi.com A variety of desulfurizing agents have been explored, each with its own merits.

Modern desulfurization agents include:

4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻) : This reagent has been used for the efficient synthesis of both aliphatic and aromatic isothiocyanates, often with microwave assistance to reduce reaction times. researchgate.netmdpi.com

Tosyl Chloride (TsCl) : This method allows for the in-situ generation and subsequent decomposition of the dithiocarbamate salt, providing good yields of various isothiocyanates. organic-chemistry.org

Sodium Persulfate (Na₂S₂O₈) : This offers a greener alternative, utilizing water as a solvent and providing good yields under basic conditions.

Hydrogen Peroxide (H₂O₂) : Utilized under mild conditions, hydrogen peroxide is another environmentally benign desulfurizing agent. nih.gov

Iodine : An improved method uses molecular iodine and sodium bicarbonate in a water/ethyl acetate biphasic medium, which is cost-effective and environmentally acceptable. cbijournal.com

Microwave-assisted synthesis has also emerged as a valuable technique, often leading to higher yields and significantly shorter reaction times compared to conventional heating methods. mdpi.comresearchgate.net

The primary precursor for the synthesis of this compound is 3,4-dimethoxyphenethylamine . This starting material provides the core phenethyl structure with the desired methoxy substituents on the aromatic ring.

A key intermediate in many of the synthetic pathways is the dithiocarbamate salt . nih.gov This intermediate is typically formed by the reaction of 3,4-dimethoxyphenethylamine with carbon disulfide in the presence of a base, such as triethylamine. mdpi.com The dithiocarbamate salt is then converted to the isothiocyanate through the action of a desulfurizing agent. nih.gov The isolation of this intermediate is possible, though many modern methods favor a one-pot approach where it is generated and consumed in situ. nih.gov

Table 2: Key Precursors and Intermediates

| Compound | Role |

|---|---|

| 3,4-Dimethoxyphenethylamine | Starting material/precursor |

| Carbon Disulfide | Source of the thiocarbonyl group |

Synthesis of Analogs and Derivatives of this compound

The synthesis of analogs and derivatives of this compound is crucial for exploring structure-activity relationships and for developing tools to study biological targets.

The biological activity of isothiocyanates can be significantly influenced by the nature and position of substituents on the aromatic ring and the length of the alkyl chain. By synthesizing a variety of analogs of this compound, researchers can probe the effects of these structural modifications.

Examples of structural modifications include:

Varying the substitution pattern on the phenyl ring : Introducing different functional groups (e.g., halogens, alkyl groups, or other alkoxy groups) can alter the electronic properties and lipophilicity of the molecule, which in turn can affect its biological activity.

Altering the length of the alkyl chain : Modifying the number of carbon atoms separating the isothiocyanate group from the phenyl ring can impact the molecule's flexibility and interaction with biological targets.

Introducing heteroatoms into the alkyl chain : Replacing a methylene group with an oxygen or sulfur atom can change the compound's polarity and conformational preferences.

The synthesis of these analogs generally follows the same synthetic pathways described for this compound, starting from the corresponding substituted phenethylamines. The study of these analogs helps to build a comprehensive understanding of the structure-activity relationship, guiding the design of more potent and selective compounds. nih.gov

Table 3: Examples of Phenethylamine Analogs and their Corresponding Isothiocyanates

| Starting Phenethylamine Analogue | Resulting Isothiocyanate Analogue | Potential Significance of Modification |

|---|---|---|

| Phenethylamine | Phenethyl isothiocyanate (PEITC) | Baseline for biological activity studies |

| 4-Methoxyphenethylamine | 4-Methoxyphenethyl isothiocyanate | Modification of electronic properties |

Isothiocyanates are valuable functional groups for the development of chemoaffinity ligands, which are essential tools for identifying and characterizing biological receptors. The electrophilic nature of the isothiocyanate group allows it to form covalent bonds with nucleophilic residues (such as cysteine or lysine) on target proteins.

Derivatization of this compound to create chemoaffinity ligands can involve:

Incorporation of a reporter tag : A fluorescent molecule, a biotin tag, or a radioactive isotope can be attached to the phenethyl scaffold. This allows for the detection and visualization of the ligand-receptor complex.

Attachment of a photoaffinity label : Groups such as azides or diazirines can be incorporated, which upon photolysis, generate highly reactive species that form covalent bonds with nearby residues in the binding pocket of a receptor.

Use as a synthon for heterocyclic synthesis : The isothiocyanate moiety is a key building block for creating a diverse range of nitrogen- and sulfur-containing heterocyclic compounds. These heterocyclic structures can serve as scaffolds for more complex ligands.

These derivatized molecules can be used in a variety of experiments, including affinity chromatography for receptor purification, fluorescence microscopy for localization studies, and photoaffinity labeling to identify binding sites.

Incorporation into Complex Heterocyclic Systems (e.g., isoquinolines, imidazoles, pyrimidoisoquinolines)

The isothiocyanate moiety (-N=C=S) of this compound is a versatile functional group that serves as a key building block for the synthesis of various complex heterocyclic systems. Its electrophilic carbon atom readily reacts with nucleophiles, enabling cyclization reactions to form stable ring structures.

Isoquinolines: While the direct cyclization of phenethyl isothiocyanates into dihydroisoquinolines is not as common as classic methods like the Bischler-Napieralski reaction (which utilizes the corresponding phenethylamine), the isothiocyanate group can be used to construct the isoquinoline skeleton through multi-step sequences. One potential pathway involves the reaction of this compound with an appropriate nucleophile to form a thiourea derivative. This intermediate, possessing the necessary atoms for cyclization, can then be induced to ring-close onto the aromatic ring under acidic conditions, forming a 1-substituted-3,4-dihydroisoquinoline derivative.

Imidazoles: The synthesis of imidazole derivatives from isothiocyanates is a well-established strategy. For instance, this compound can react with α-amino ketones in a process analogous to the Marckwald synthesis. In this reaction, the amine group of the α-amino ketone attacks the electrophilic carbon of the isothiocyanate, leading to a thiourea intermediate which subsequently cyclizes to form a 2-mercapto-4,5-disubstituted imidazole. Another prominent method is the van Leusen imidazole synthesis, which involves the reaction of an aldimine with tosylmethyl isocyanide (TosMIC). nih.gov While not a direct use of the isothiocyanate, derivatives of this compound can be prepared to participate in similar [3+2] cycloaddition reactions to yield highly substituted imidazoles. nih.govresearchgate.net

Pyrimidoisoquinolines: The construction of fused heterocyclic systems such as pyrimidoisoquinolines can also utilize isothiocyanates. Synthetic strategies often involve the reaction of an isothiocyanate with a suitable isoquinoline precursor that contains a nucleophilic group, such as an amino or hydrazino moiety. For example, reacting this compound with an aminotetrahydroisoquinoline derivative can lead to a thiourea-linked intermediate. Subsequent intramolecular cyclization, often promoted by heat or a catalyst, can form the fused pyrimidine ring, yielding a pyrimido[4,5-b]quinoline structure. nih.gov The specific reaction conditions and substitution patterns determine the final structure and yield of the fused heterocyclic product. nih.gov

Analytical and Spectroscopic Characterization of Synthesized Compounds

The structural elucidation and confirmation of this compound and its heterocyclic derivatives rely on a combination of analytical and spectroscopic techniques. These methods provide definitive information on molecular structure, purity, and conformation.

This compound: The parent compound can be characterized by mass spectrometry to confirm its molecular weight and elemental composition. Spectroscopic methods such as Infrared (IR), Nuclear Magnetic Resonance (NMR), and Ultraviolet (UV) spectroscopy are crucial for structural confirmation.

Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum of an isothiocyanate is the strong, characteristic absorption band corresponding to the asymmetric stretching vibration of the -N=C=S group. This band typically appears in the region of 2000–2200 cm⁻¹. chemicalpapers.com Other significant bands include those for aromatic C-H stretching, aliphatic C-H stretching (~2900 cm⁻¹), and C=C skeletal vibrations of the aromatic ring (~1600 cm⁻¹). chemicalpapers.com

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum would show characteristic signals for the aromatic protons on the 1,2,4-trisubstituted benzene ring, two singlets for the non-equivalent methoxy (-OCH₃) groups, and two triplets corresponding to the ethyl (-CH₂CH₂-) chain protons.

¹³C NMR: The carbon spectrum provides signals for each unique carbon atom. A key feature for isothiocyanates is the signal for the -N=C=S carbon, which often appears around δ 130-135 ppm. However, this signal can be very broad or even "silent" (difficult to observe) due to the compound's structural flexibility and the quadrupolar nature of the nitrogen atom, which can shorten the relaxation time of the carbon. glaserchemgroup.comnih.gov

Mass Spectrometry (MS): Provides the molecular weight of the compound (C₁₁H₁₃NO₂S, Exact Mass: 223.07 g/mol ). uni.lu High-resolution mass spectrometry (HRMS) can confirm the elemental formula.

Interactive Table: Spectroscopic Data for this compound

| Technique | Feature | Characteristic Signal/Value |

| IR Spectroscopy | -N=C=S Asymmetric Stretch | Strong, broad band at ~2000-2200 cm⁻¹ |

| ¹³C NMR | Isothiocyanate Carbon (-NCS) | Broad signal around δ 130-135 ppm |

| ¹H NMR | Methoxy Protons (-OCH₃) | Two singlets around δ 3.8-3.9 ppm |

| ¹H NMR | Ethyl Protons (-CH₂CH₂-) | Two triplets around δ 2.9 and 3.7 ppm |

| Mass Spec (MS) | Molecular Ion Peak [M]⁺ | m/z = 223.07 |

Characterization of Heterocyclic Derivatives: When this compound is incorporated into heterocyclic systems, spectroscopic analysis is used to confirm the success of the cyclization reaction.

The disappearance of the strong -N=C=S absorption band in the IR spectrum is a primary indicator that the isothiocyanate has reacted.

In NMR spectroscopy, the formation of the new heterocyclic ring results in the appearance of new signals and changes in the chemical shifts of existing protons and carbons. For example, in the formation of an imidazole, new aromatic signals corresponding to the imidazole ring protons would appear.

Mass spectrometry will show a new molecular ion peak corresponding to the mass of the final heterocyclic product.

Molecular Mechanisms of Action: Cellular and Biochemical Research

Modulation of Cellular Signaling Pathways

A primary mechanism of action for isothiocyanates is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Kelch-like ECH-associated protein 1 (Keap1)-Antioxidant Response Element (ARE) pathway. nih.gov This pathway is a critical regulator of cellular defense against oxidative and electrophilic stress. nih.gov

Under normal conditions, the transcription factor Nrf2 is held in the cytoplasm by its repressor protein, Keap1, which facilitates its degradation. nih.govcaldic.com Isothiocyanates, being electrophilic compounds, can react with specific cysteine residues on the Keap1 protein. nih.govresearchgate.net This interaction leads to a conformational change in Keap1, causing it to release Nrf2. mdpi.comnih.gov Once freed, Nrf2 translocates to the nucleus, where it binds to the ARE sequence in the promoter regions of various cytoprotective genes, initiating their transcription. mdpi.comnih.gov

The activation of the Nrf2-ARE pathway by isothiocyanates leads to the upregulated expression of a suite of phase II detoxification and antioxidant enzymes. nih.gov These enzymes play a crucial role in neutralizing reactive oxygen species (ROS) and detoxifying harmful electrophiles and carcinogens. Key enzymes induced through this mechanism include:

NAD(P)H:quinone oxidoreductase 1 (NQO1): This enzyme catalyzes the detoxification of quinones and their derivatives, preventing them from participating in redox cycling and producing ROS. cetjournal.itbiorxiv.org The induction of NQO1 is a hallmark of Nrf2 activation. nih.govnih.gov

Glutathione (B108866) S-transferases (GSTs): This superfamily of enzymes is vital for cellular detoxification. caldic.com They catalyze the conjugation of glutathione to a wide variety of endogenous and exogenous electrophilic compounds, rendering them less reactive and more water-soluble for excretion. nih.gov

Heme oxygenase-1 (HO-1): HO-1 is an inducible stress protein that degrades heme into biliverdin, free iron, and carbon monoxide. nih.gov Biliverdin and its subsequent product, bilirubin, are potent antioxidants. The induction of HO-1 is a key cellular adaptive response to oxidative stress and is strongly regulated by Nrf2 activation. cetjournal.itbiorxiv.orgmdpi.com

| Enzyme | Function | Significance of Induction |

|---|---|---|

| NQO1 (NAD(P)H:quinone oxidoreductase 1) | Catalyzes two-electron reduction of quinones, preventing redox cycling. biorxiv.org | Detoxification of harmful quinones, reduction of oxidative stress. cetjournal.it |

| GST (Glutathione S-transferase) | Conjugates glutathione to electrophilic compounds for detoxification. caldic.com | Neutralization and elimination of a wide range of toxins and carcinogens. nih.gov |

| HO-1 (Heme oxygenase-1) | Catalyzes the degradation of heme to produce antioxidants like biliverdin. nih.gov | Cellular protection against oxidative injury, anti-inflammatory effects. cetjournal.it |

The transcription factor Nuclear Factor-kappa B (NF-κB) is a central mediator of inflammatory responses. nih.govresearchgate.net It controls the expression of genes involved in inflammation, including those for pro-inflammatory cytokines and enzymes. researchgate.net In an inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. researchgate.net Inflammatory stimuli trigger the degradation of IκBα, allowing NF-κB to move into the nucleus and activate gene transcription. nih.govresearchgate.net

Isothiocyanates have been shown to exert potent anti-inflammatory effects by inhibiting the NF-κB signaling pathway. nih.gov This inhibition can occur through the prevention of IκBα phosphorylation and degradation, thereby trapping NF-κB in the cytoplasm and blocking its pro-inflammatory functions. nih.gov

By inhibiting NF-κB activation, isothiocyanates can significantly reduce the production of key pro-inflammatory cytokines that drive inflammatory processes. nih.gov Overexpression of these cytokines is associated with numerous chronic inflammatory diseases. nih.gov The suppressed cytokines include:

Tumor Necrosis Factor-alpha (TNF-α): A major cytokine involved in systemic inflammation. researchgate.netnih.gov

Interleukin-1beta (IL-1β): A potent inflammatory mediator that contributes to a wide range of inflammatory responses. nih.govnih.gov

Interleukin-6 (IL-6): A cytokine with diverse roles in inflammation, immune response, and hematopoiesis. researchgate.netnih.govnih.gov

Studies on related isothiocyanates have demonstrated their ability to suppress the expression and secretion of TNF-α, IL-1β, and IL-6 in various cell models. nih.govresearchgate.net

The anti-inflammatory action of isothiocyanates also extends to the regulation of key enzymes responsible for producing inflammatory mediators. The inhibition of the NF-κB pathway leads to the downregulation of these enzymes: nih.gov

Inducible Nitric Oxide Synthase (iNOS): The expression of iNOS leads to the production of large amounts of nitric oxide (NO), a signaling molecule that can contribute to inflammation and tissue damage when overproduced. researchgate.netnih.gov Isothiocyanates have been shown to suppress iNOS expression. nih.govnih.gov

Cyclooxygenase-2 (COX-2): COX-2 is an enzyme that is induced during inflammation and is responsible for the synthesis of prostaglandins, which are potent inflammatory mediators. researchgate.netnih.govcaldic.com Inhibition of COX-2 expression is a key mechanism for many anti-inflammatory drugs. nih.govcaldic.com

Prostaglandins: These lipid compounds are synthesized by COX enzymes and are key drivers of the inflammatory response, contributing to pain, fever, and swelling. nih.gov By suppressing COX-2, isothiocyanates can effectively reduce the production of inflammatory prostaglandins. caldic.com

| Molecule | Type | Role in Inflammation |

|---|---|---|

| TNF-α | Cytokine | Master regulator of inflammatory response. nih.gov |

| IL-1β | Cytokine | Potent pro-inflammatory mediator. nih.gov |

| IL-6 | Cytokine | Mediates acute phase response and chronic inflammation. researchgate.net |

| iNOS | Enzyme | Produces nitric oxide, contributing to inflammatory damage. nih.gov |

| COX-2 | Enzyme | Synthesizes prostaglandins, key mediators of inflammation. nih.gov |

Mitogen-activated protein kinases (MAPKs) are a family of protein kinases that regulate a wide array of cellular processes, including proliferation, differentiation, stress responses, and apoptosis. medchemexpress.commdpi.com The three major, well-characterized MAPK families are:

Extracellular signal-regulated kinases (ERK)

c-Jun N-terminal kinases (JNK)

p38 MAPKs

These pathways are often activated by inflammatory stimuli and cellular stress. medchemexpress.comnih.gov Research on isothiocyanates, such as sulforaphane (B1684495), indicates that they can modulate MAPK signaling, often by inhibiting the phosphorylation (activation) of JNK and p38. nih.govresearchgate.net For instance, sulforaphane has been observed to inhibit IL-1β-induced production of IL-6 by specifically suppressing the activation of the p38 MAPK pathway in colon cancer cells. mdpi.com The JNK and p38 pathways, in particular, are strongly linked to cellular responses to stress and are involved in apoptosis. mdpi.comnih.gov By modulating these pathways, 3,4-Dimethoxyphenethyl isothiocyanate can influence fundamental cellular decisions in response to inflammatory or oxidative stress.

NF-κB Pathway Inhibition and Anti-inflammatory Responses

Cell Cycle Regulation and Apoptosis Induction in Diseased States

The ability to control the cell cycle is a crucial aspect of cellular health, and its dysregulation is a fundamental characteristic of cancer. Isothiocyanates, including the closely related phenethyl isothiocyanate (PEITC), have been shown to induce cell cycle arrest in various cancer cell lines.

Research has demonstrated that PEITC can cause a significant increase in the G2-M phase of the cell cycle in prostate cancer cells. nih.gov This arrest in the mitotic phase prevents cancer cells from dividing and proliferating. The mechanism underlying this effect is linked to the disruption of microtubule dynamics. ITCs such as allyl isothiocyanate (AITC) have been found to bind directly to tubulin, leading to its degradation and subsequent mitotic arrest. mdpi.com This disruption of the cytoskeleton is a key event in the induction of cell cycle arrest by these compounds.

Table 2: Isothiocyanate-Induced Cell Cycle Arrest

| Isothiocyanate Studied | Cell Line(s) | Phase of Cell Cycle Arrest |

| Phenethyl isothiocyanate (PEITC) | Prostate cancer cells | G2-M |

| Allyl isothiocyanate (AITC) | Human bladder cancer cells | Mitosis |

Apoptosis is a natural and essential process of programmed cell death that eliminates damaged or unwanted cells. The induction of apoptosis in diseased cells is a key therapeutic strategy. Numerous studies have highlighted the potent pro-apoptotic effects of isothiocyanates.

Phenethyl isothiocyanate (PEITC) has been shown to induce apoptosis in a variety of cancer cell lines, including those that are typically resistant to cell death due to the overexpression of anti-apoptotic proteins like Bcl-XL. nih.gov The induction of apoptosis by PEITC in cervical cancer cells is mediated by the generation of reactive oxygen species (ROS) and the subsequent activation of caspase-3, a key executioner enzyme in the apoptotic cascade. nih.gov The process is often characterized by nuclear condensation and fragmentation, hallmark features of apoptotic cell death. nih.gov

Autophagy is a cellular recycling process that degrades and removes damaged organelles and proteins to maintain cellular homeostasis. The modulation of autophagy is a complex process that can either promote cell survival or contribute to cell death depending on the cellular context.

Research has shown that isothiocyanates such as sulforaphane and phenethyl isothiocyanate (PEITC) are potent inducers of autophagy in both primary and cancer cells. The underlying mechanism involves the modulation of the AMPK-mTORC1-S6K1 signaling pathway. By activating AMPK, an energy sensor in the cell, and inhibiting mTORC1, a negative regulator of autophagy, these isothiocyanates trigger the autophagic process.

Ferroptosis is a recently discovered form of programmed cell death characterized by iron-dependent lipid peroxidation. The induction of ferroptosis is being explored as a novel therapeutic approach for certain diseases, including cancer.

Studies have revealed that β-phenethyl isothiocyanate (PEITC) can trigger ferroptosis in human osteosarcoma cells. The mechanism of PEITC-induced ferroptosis involves the alteration of iron metabolism, leading to an increase in labile iron within the cell. This is accompanied by the depletion of glutathione (GSH), a major cellular antioxidant, which results in the generation of reactive oxygen species (ROS) and lipid peroxidation, the key events that execute ferroptotic cell death. Notably, PEITC has been observed to simultaneously induce ferroptosis, apoptosis, and autophagy in these cancer cells.

Enzymatic Modulation and Detoxification Processes

Isothiocyanates are well-documented modulators of enzymatic pathways critical to the detoxification of carcinogens and other xenobiotics. These pathways are traditionally categorized into Phase I and Phase II metabolism.

Inhibition of Phase I Carcinogen-Activating Enzymes (e.g., Cytochrome P450)

Phase I enzymes, particularly the cytochrome P450 (CYP) superfamily, are responsible for the initial modification of foreign compounds, which can sometimes lead to their activation into more potent carcinogens. Isothiocyanates, including PEITC, have been shown to inhibit various CYP isoforms, thereby blocking this activation step. tandfonline.comnih.gov

Research using human liver microsomes has demonstrated that PEITC can suppress the activity of multiple CYP enzymes. nih.govnih.govnih.gov The inhibition can occur through different mechanisms, including competitive, noncompetitive, and mechanism-based inactivation, where the compound is metabolized by the enzyme into a reactive product that irreversibly inactivates it. nih.gov For example, PEITC is a potent mechanism-based inactivator of CYP2E1. nih.gov The inhibitory effects of PEITC on several key human CYP450 isoforms are detailed in the table below. nih.gov

Table 1: Inhibition of Human Cytochrome P450 Isoforms by Phenethyl Isothiocyanate (PEITC)

| CYP Isoform | Activity Measured | Inhibition Type | Inhibition Constant (Kᵢ) |

|---|---|---|---|

| CYP1A2 | Phenacetin O-deethylase | Competitive | 4.5 ± 1.0 µM |

| CYP2A6 | Coumarin 7-hydroxylase | Competitive | 18.2 ± 2.5 µM |

| CYP2B6 | Benzyloxyresorufin O-dealkylase | Noncompetitive | 1.5 ± 0.0 µM |

| CYP2C9 | S-warfarin 7-hydroxylase | Noncompetitive | 6.5 ± 0.9 µM |

| CYP2C19 | S-mephenytoin 4'-hydroxylase | Noncompetitive | 12.0 ± 3.2 µM |

| CYP2D6 | Bufuralol 1'-hydroxylase | Noncompetitive | 28.4 ± 7.9 µM |

| CYP2E1 | Chlorzoxazone 6-hydroxylase | Noncompetitive | 21.5 ± 3.4 µM |

| CYP3A4 | Testosterone 6β-hydroxylase | Mixed | 34.0 ± 6.5 µM (competitive), 63.8 ± 12.5 µM (noncompetitive) |

Data sourced from studies on baculovirus-infected insect cells expressing specific human CYP isoforms. nih.gov

This inhibition of Phase I enzymes is considered a primary mechanism for the chemopreventive activity of isothiocyanates. tandfonline.com

Induction of Phase II Detoxification Enzymes

In contrast to their inhibitory effect on Phase I enzymes, isothiocyanates are potent inducers of Phase II detoxification enzymes. nih.govacs.orgacs.orgnih.gov These enzymes, such as Glutathione S-transferases (GSTs) and Quinone Reductase (QR), catalyze conjugation reactions that increase the water solubility of toxins, facilitating their excretion from the body. mdpi.com

The induction of these protective enzymes is a hallmark of many isothiocyanates, including sulforaphane and allyl isothiocyanate. acs.orgnih.govfrontiersin.orgresearchgate.net Studies in animal models have shown that various plant-derived isothiocyanates significantly increase the activity of GST and QR in several tissues. acs.orgnih.gov This upregulation of Phase II enzymes enhances the body's capacity to neutralize and eliminate harmful compounds. casi.org The activation of the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway is a key mechanism by which isothiocyanates mediate the induction of these cytoprotective genes. frontiersin.orgoregonstate.edu

Other Molecular Targets and Interactions

Beyond their effects on metabolic enzymes, isothiocyanates interact with a range of other molecular targets, influencing cellular functions related to redox balance and gene expression.

Covalent Binding to Thiols in Proteins and Glutathione

The chemical reactivity of the isothiocyanate group (-N=C=S) is central to its biological activity. This group contains an electrophilic carbon atom that readily reacts with nucleophiles, particularly the sulfhydryl (thiol) groups of cysteine residues in proteins and the tripeptide glutathione (GSH). nih.govnih.govnih.gov

This reaction, known as thiocarbamoylation, results in the formation of a dithiocarbamate conjugate. nih.gov The binding of isothiocyanates to cellular proteins can alter their function. nih.govnih.gov This covalent modification is a key mechanism underlying many of the observed cellular effects of isothiocyanates. nih.gov The reaction with glutathione is the first step in the mercapturic acid pathway, the primary route for the metabolic clearance of isothiocyanates. nih.govmdpi.com

Glutathione Depletion and Redox Potential Alterations

The conjugation of isothiocyanates with glutathione, catalyzed by GSTs, leads to a depletion of the intracellular pool of reduced glutathione. nih.govoup.comnih.govnih.gov GSH is the most abundant non-protein thiol in cells and a critical component of the cellular antioxidant defense system.

A significant reduction in cellular GSH levels can disrupt the redox homeostasis of the cell, leading to an increase in reactive oxygen species (ROS) and oxidative stress. nih.gov Studies with PEITC have demonstrated a rapid depletion of mitochondrial glutathione, which contributes to its cytotoxic effects in cancer cells. nih.gov This alteration of the cellular redox potential can trigger various downstream signaling pathways, including those leading to apoptosis. nih.gov

Histone Deacetylase (HDAC) Inhibition

A growing body of evidence indicates that some isothiocyanates can act as inhibitors of histone deacetylases (HDACs). nih.govnih.govoup.comaacrjournals.org HDACs are enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression of certain genes. By inhibiting HDACs, isothiocyanates can lead to histone hyperacetylation, a state associated with a more open chromatin structure and increased gene expression. nih.govnih.gov

Synthetic isothiocyanates like phenylhexyl isothiocyanate (PHI) have been shown to reduce HDAC activity and expression in leukemia cells. nih.gov This inhibition leads to the accumulation of acetylated histones, which can reactivate the expression of silenced tumor suppressor genes, such as p21, resulting in cell cycle arrest and apoptosis. nih.govoup.com This epigenetic modification represents another important mechanism through which isothiocyanates can exert their anti-cancer effects. nih.govnih.gov

Influence on Multi-drug Resistance Proteins (e.g., MRP1)

Multi-drug resistance proteins (MRPs), such as MRP1, are members of the ATP-binding cassette (ABC) transporter family. nih.gov They play a crucial role in cellular detoxification by exporting a wide range of substrates, including therapeutic drugs, from the cell. nih.gov Overexpression of these transporters is a significant factor in the development of multi-drug resistance in cancer cells. nih.gov Several studies have indicated that isothiocyanates, including PEITC, can modulate the function of these proteins.

Research has demonstrated that various dietary isothiocyanates can inhibit the efflux of MRP1 substrates, such as daunomycin and vinblastine, in cancer cell lines that overexpress this transporter. researchgate.net This inhibition leads to an increased intracellular accumulation of these substrates. For instance, PEITC has been shown to increase the accumulation of MRP1 substrates in Panc-1 cells, which have high levels of MRP1 expression. researchgate.net

The mechanisms underlying the inhibition of MRP1 by isothiocyanates like PEITC are multifaceted. One proposed mechanism involves the depletion of intracellular glutathione (GSH). nih.gov GSH can act as a cosubstrate for the transport of certain substances by MRP1. nih.gov Studies have shown that PEITC treatment can lead to the depletion of cellular GSH, which in turn inhibits MRP1-mediated transport. nih.gov Another potential mechanism is that PEITC and/or its glutathione conjugates may act as substrates for MRP1, leading to competitive inhibition of the transport of other substrates. researchgate.netnih.gov

Furthermore, some isothiocyanates have been observed to influence the expression of MRP1. For example, allyl isothiocyanate (AITC) has been found to upregulate the expression and activity of MRP1 in human bronchial epithelial cells through the c-Jun N-Terminal Kinase (JNK) signaling pathway. nih.govspandidos-publications.com This suggests that the interaction between isothiocyanates and MRP1 is complex, involving both direct inhibition of transport activity and modulation of protein expression.

| Isothiocyanate | Cell Line | Effect on MRP1 | Observed Mechanism |

|---|---|---|---|

| Phenethyl isothiocyanate (PEITC) | PANC-1 | Inhibition of MRP1-mediated efflux | Depletion of intracellular GSH; PEITC and/or its conjugates may be MRP1 substrates researchgate.netnih.gov |

| Benzyl (B1604629) isothiocyanate (BITC) | PANC-1 | Inhibition of MRP1-mediated efflux | Depletion of intracellular GSH nih.gov |

| Allyl isothiocyanate (AITC) | 16HBE14o- | Upregulation of MRP1 expression and activity | Activation of the JNK signaling pathway nih.govspandidos-publications.com |

Interactions with Specific Receptors (e.g., Calcium Channels, Adenosine Receptors)

Calcium Channels

Calcium ions (Ca2+) are critical second messengers involved in a multitude of cellular processes. The concentration of intracellular Ca2+ is tightly regulated by various channels and pumps. Research on PEITC has revealed its ability to modulate intracellular calcium levels.

A study on MDCK canine renal tubular cells demonstrated that PEITC can induce a concentration-dependent increase in cytosolic Ca2+ concentrations. nih.gov This effect was found to be mediated by two primary mechanisms: the release of Ca2+ from the endoplasmic reticulum in a phospholipase C-dependent manner, and the influx of extracellular Ca2+ through store-operated calcium channels. nih.gov The influx of Ca2+ was reportedly inhibited by nifedipine, econazole, and SK&F 96365, suggesting a potential interaction with L-type and other calcium channels. nih.gov

Another study, while not directly on PEITC, highlighted the importance of the isothiocyanate group in the activation of L-type calcium channels by certain tolazoline derivatives. nih.gov This suggests that the isothiocyanate moiety itself may play a role in interacting with and modulating the function of calcium channels.

| Compound | Cell Line/System | Effect on Calcium Channels | Key Findings |

|---|---|---|---|

| Phenethyl isothiocyanate (PEITC) | MDCK canine renal tubular cells | Increased cytosolic Ca2+ | Induced phospholipase C-dependent Ca2+ release from the ER and Ca2+ entry via store-operated channels nih.gov |

| Isothiocyanate-containing tolazoline derivatives | Rat aorta | Activation of L-type calcium channels | The isothiocyanate moiety was found to be crucial for the observed effect nih.gov |

Adenosine Receptors

Adenosine receptors are a class of G protein-coupled receptors that are involved in a wide array of physiological processes, including neurotransmission, inflammation, and cardiovascular function. nih.gov There are four subtypes of adenosine receptors: A1, A2A, A2B, and A3. nih.gov

Based on the available scientific literature from the conducted searches, there is currently limited direct evidence to suggest a significant interaction between this compound or other closely related isothiocyanates and adenosine receptors. While the broader class of isothiocyanates is known to interact with a variety of cellular targets, a specific and direct modulation of adenosine receptor signaling pathways has not been a prominent finding in the reviewed studies. Therefore, this remains an area for potential future investigation to fully elucidate the complete molecular mechanism profile of this compound.

Preclinical Research and Therapeutic Potential

Anticancer Research

Preclinical investigations into the anticancer activities of specific isothiocyanates are numerous; however, research focusing solely on 3,4-Dimethoxyphenethyl isothiocyanate is limited. The following sections detail the available scientific evidence for this particular compound according to established areas of anticancer research.

Currently, there is a lack of available preclinical data specifically investigating the inhibitory effects of this compound on tumor progression in cancer models such as osteosarcoma, breast, lung, or colon cancer.

There is no specific preclinical research available that demonstrates the anti-angiogenic or anti-metastatic properties of this compound. The broader class of isothiocyanates has been studied for these effects, but data exclusive to this compound is not present in the current scientific literature. mdpi.comnih.gov

Scientific literature lacks specific studies on the modulation of the tumor microenvironment by this compound. While other isothiocyanates have been shown to influence the tumor microenvironment, these findings cannot be directly attributed to this compound. frontiersin.org

While direct research on this compound is limited, a study on the closely related compound, 3,4-dimethoxybenzyl isothiocyanate (dMBITC), has demonstrated significant synergistic effects with the conventional chemotherapeutic agent doxorubicin (B1662922). nih.gov This research provides insight into how a structurally similar compound can enhance the efficacy of standard cancer therapies.

In a preclinical model of doxorubicin-resistant human colon adenocarcinoma, the combination of dMBITC with doxorubicin resulted in a significantly greater inhibition of tumor growth compared to doxorubicin alone. nih.gov The combined therapy led to approximately 50% tumor growth inhibition, whereas doxorubicin by itself only achieved about 25% inhibition. nih.gov The mechanism behind this synergy involves increased production of reactive oxygen species and a higher rate of apoptosis in the cancer cells. nih.gov

The investigation into 3,4-dimethoxybenzyl isothiocyanate (dMBITC) has shed light on its potential to reverse drug resistance in cancer cells. nih.gov In doxorubicin-resistant colon cancer cells (LoVoDX), the presence of dMBITC led to a more than three-fold decrease in the IC50 value of doxorubicin. nih.gov This suggests a significant re-sensitization of the resistant cells to the chemotherapeutic agent. The primary mechanism for this reversal of resistance is attributed to the attenuated efflux of the drug from the cancer cells. nih.gov

| Compound | Cancer Model | Chemotherapeutic Agent | Key Synergistic Findings | Mechanism of Action |

|---|---|---|---|---|

| 3,4-dimethoxybenzyl isothiocyanate (dMBITC) | Doxorubicin-resistant colon cancer (LoVoDX cell line and in vivo model) | Doxorubicin | - Over 3-fold decrease in doxorubicin IC50 value in vitro.

| - Attenuated drug efflux.

|

There is no available preclinical data that specifically addresses the effect of this compound on the self-renewal of cancer stem cells.

Synergistic Effects with Conventional Chemotherapeutic Agents

Anti-inflammatory and Antioxidant Applications

The functional −N=C=S group characteristic of isothiocyanates is highly reactive and underpins their biological effects, including their capacity to mitigate inflammation and oxidative stress. foodandnutritionjournal.orgdntb.gov.ua These compounds are known to modulate key cellular signaling pathways involved in the inflammatory response. nih.gov

Mitigation of Inflammatory-mediated Chronic Disorders

Research on various isothiocyanates demonstrates their ability to suppress key drivers of chronic inflammation. For instance, the well-studied ITC sulforaphane (B1684495) has been shown to downregulate the expression of pro-inflammatory cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). dntb.gov.uanih.gov The anti-inflammatory effects of ITCs are often mediated through the inhibition of the nuclear factor kappa B (NF-κB) signaling pathway, a central regulator of inflammation. researchgate.netnih.gov Studies on aromatic ITCs, which are structurally related to this compound, have confirmed significant inhibitory activity against COX-2, a key enzyme in prostaglandin biosynthesis. nih.gov

Table 1: Anti-inflammatory Mechanisms of Action for Isothiocyanates (ITCs)

| Mechanism | Effect | Key Mediators Involved |

|---|---|---|

| Cytokine Suppression | Downregulation of pro-inflammatory cytokine production. dntb.gov.ua | TNF-α, IL-1β, IL-6. nih.gov |

| Enzyme Inhibition | Reduced activity of enzymes that promote inflammation. dntb.gov.ua | iNOS, COX-2. dntb.gov.ua |

| Pathway Modulation | Inhibition of key inflammatory signaling pathways. nih.gov | NF-κB, Activator protein 1 (AP-1). dntb.gov.uanih.gov |

Role in Conditions Characterized by Oxidative Stress

Oxidative stress is a key pathological factor in many chronic diseases. nih.gov Isothiocyanates are recognized for their protective effects against oxidative damage. nih.gov This protection is largely attributed to their ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. dntb.gov.uamdpi.com Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective enzymes, such as heme oxygenase 1 (HO-1). mdpi.com

By activating the Nrf2 pathway, ITCs enhance the cell's intrinsic defense mechanisms against reactive oxygen species (ROS). nih.govmdpi.com In vitro studies on astrocytes, a type of cell in the central nervous system, have shown that ITCs like sulforaphane and phenethyl isothiocyanate (PEITC) can counteract ROS production. nih.gov This antioxidant activity is crucial for protecting cells from damage in environments of high oxidative stress. nih.govnih.gov

Neuroprotective Research

Isothiocyanates are considered promising compounds for neuroprotection due to their ability to cross the blood-brain barrier and exert antioxidant and anti-inflammatory effects within the central nervous system. foodandnutritionjournal.orgmdpi.com These properties may help counteract the neuroinflammation and oxidative damage that are hallmarks of neurodegenerative diseases. mdpi.com

Attenuation of Neurodegenerative Processes

The neuroprotective effects of ITCs are linked to their capacity to combat oxidative stress, inflammation, and apoptosis in neuronal cells. nih.govresearchgate.net The activation of the Nrf2 pathway is a primary mechanism behind these protective effects. nih.gov By boosting antioxidant defenses, ITCs can protect neurons from the damage that contributes to the progression of diseases like Parkinson's and Alzheimer's. mdpi.com

Studies on compounds structurally similar to this compound, such as PEITC, have shown they can modulate molecular pathways associated with oxidative stress and inflammation in the brain. mdpi.com In experimental models, ITCs have been observed to decrease the activation of microglia (the brain's immune cells) and reduce the production of inflammatory markers, thereby attenuating neurodegenerative processes. mdpi.comresearchgate.net

Antimicrobial Research

Isothiocyanates have demonstrated a broad spectrum of antimicrobial activity against various human pathogens, including bacteria and fungi. foodandnutritionjournal.orgtandfonline.com Their mechanism of action is thought to involve the disruption of microbial cellular processes. foodandnutritionjournal.org Aromatic ITCs, in particular, are noted for their potent antimicrobial effects. foodandnutritionjournal.orgmdpi.com

Activity against Specific Human Pathogens (e.g., Helicobacter pylori, Clostridium difficile)

Helicobacter pylori

Multiple studies have confirmed the potent bactericidal effect of various isothiocyanates against H. pylori. johnshopkins.edumdpi.com This bacterium is a major cause of gastritis and peptic ulcers. nih.gov Research has shown that ITCs, including sulforaphane, are effective against numerous clinical isolates of H. pylori, with Minimum Inhibitory Concentration (MIC) values for 90% of strains (MIC90) ranging between 4 and 32 μg/mL. johnshopkins.edumdpi.comnih.gov Sulforaphane, for instance, has demonstrated a median MIC of 2 μg/mL against both antibiotic-sensitive and antibiotic-resistant strains. nih.gov This suggests that ITCs operate through a mechanism that is distinct from conventional antibiotics. nih.gov

Table 2: In Vitro Activity of Various Isothiocyanates against Helicobacter pylori

| Isothiocyanate | Number of Strains Tested | MIC90 (μg/mL) | Reference |

|---|---|---|---|

| Multiple ITCs | 25 | 4 - 32 | johnshopkins.edu |

| Sulforaphane | 48 (3 reference, 45 clinical) | <4 | mdpi.comnih.gov |

MIC90: Minimum Inhibitory Concentration required to inhibit the growth of 90% of isolates.

Clostridium difficile

Preclinical research has also explored the efficacy of ITCs against Clostridium difficile, a pathogen responsible for severe antibiotic-associated diarrhea. nih.gov Studies investigating phenethyl isothiocyanate (PEITC), an aromatic ITC, have shown its ability to inhibit the growth of C. difficile ATCC 9689. nih.govresearchgate.net In one study, a 2 mg application of PEITC resulted in a growth inhibition zone greater than 30 mm. researchgate.net Notably, this antimicrobial action appeared to be selective, as PEITC did not significantly affect the growth of beneficial commensal bacteria such as Bifidobacterium and Lactobacillus species. researchgate.net The antimicrobial activity against Clostridia species seems to be enhanced in ITCs with an aromatic structure. nih.gov

Pharmacokinetics and Metabolism Studies

Absorption and Bioavailability

Isothiocyanates (ITCs), once formed from their glucosinolate precursors, are generally well-absorbed by the body. nih.govnih.gov Their lipophilic nature facilitates efficient absorption. nih.gov Studies on related isothiocyanates, such as sulforaphane (B1684495), have demonstrated rapid absorption and high absolute bioavailability, which can reach 82% at lower dietary doses in rat models. nih.gov However, bioavailability can be dose-dependent, decreasing as the dose increases. nih.gov While intact glucosinolates may be partially absorbed, the majority must first be converted to isothiocyanates prior to absorption for significant bioavailability. nih.gov

The bioavailability of isothiocyanates derived from dietary sources is critically dependent on the activity of the enzyme myrosinase. nih.govnih.gov This enzyme is physically separated from its glucosinolate substrate in intact plant cells and is released only when the plant tissue is damaged, such as by chopping or chewing. frontiersin.orgnih.gov

Several key factors significantly impact this process:

Myrosinase Activity : The presence of active plant myrosinase is essential for the efficient hydrolysis of glucosinolates into isothiocyanates in the upper gastrointestinal tract, leading to higher bioavailability. nih.govfrontiersin.org If myrosinase is inactivated, the conversion relies on the less efficient and highly variable activity of gut microflora, resulting in substantially lower absorption. nih.govmdpi.com Studies on broccoli have shown that the bioavailability of sulforaphane can be about tenfold higher when consumed with active myrosinase compared to preparations where the enzyme has been destroyed. nih.gov

Processing Conditions : Thermal processing, such as cooking, blanching, or microwaving, can easily inactivate the heat-sensitive myrosinase enzyme. mdpi.comnih.govfoodandnutritionjournal.org For instance, the short blanching period used for commercial frozen broccoli destroys myrosinase, significantly reducing sulforaphane bioavailability. nih.gov Conversely, mild heating may in some cases maximize the dose of ITCs delivered upon consumption. nih.gov The method of preparation, such as consuming vegetables raw or lightly steamed, can retain more myrosinase activity and thus enhance isothiocyanate bioavailability. nih.govmdpi.com

Dietary Matrix : The food matrix in which the compound is consumed can also influence its release and absorption. The presence of macromolecules from protein, lipid, or fiber gels may slow the release and absorption of isothiocyanates compared to control samples. nih.gov

| Factor | Effect on Bioavailability | Mechanism | Citation |

|---|---|---|---|

| Active Myrosinase | Increases | Efficiently hydrolyzes glucosinolates to isothiocyanates in the proximal GI tract. | nih.govfrontiersin.org |

| Heat Processing (e.g., Blanching, Boiling) | Decreases | Inactivates the heat-sensitive myrosinase enzyme, preventing ITC formation. | mdpi.comnih.gov |

| Gut Microbiota | Variable/Lower | Can hydrolyze glucosinolates in the colon if plant myrosinase is inactive, but this process is less efficient. | nih.govmdpi.com |

| Food Matrix (e.g., Gels) | May Decrease | Can slow the release and subsequent absorption of isothiocyanates. | nih.gov |

Metabolic Pathways and Metabolite Identification

Once absorbed, isothiocyanates like 3,4-Dimethoxyphenethyl isothiocyanate are primarily metabolized through the mercapturic acid pathway. nih.govnih.govoregonstate.edu This detoxification process involves conjugation with glutathione (B108866) and subsequent enzymatic modifications to form water-soluble metabolites that can be easily excreted. nih.govoregonstate.edu

The initial and pivotal step in the metabolism of isothiocyanates is their conjugation with the tripeptide glutathione (GSH). nih.govnih.gov This reaction occurs between the electrophilic isothiocyanate group (-N=C=S) and the sulfhydryl group of cysteine within the glutathione molecule. nih.gov The resulting dithiocarbamate conjugates are then sequentially processed. mostwiedzy.pl The γ-glutamyl moiety is removed, followed by the glycine residue, to form the cysteine conjugate. nih.govnih.gov The final step is the N-acetylation of the cysteine conjugate in the liver to form a mercapturic acid, or N-acetylcysteine (NAC) conjugate, which is the primary form excreted in the urine. nih.govnih.govoregonstate.edu

The metabolic conversion of isothiocyanates is facilitated by a series of enzymes:

Glutathione S-transferases (GSTs) : While the initial conjugation of isothiocyanates with glutathione can occur spontaneously, it is significantly enhanced by GST enzymes. nih.govnih.gov Human GST isoenzymes such as GSTP1-1 and GSTM1-1 are particularly efficient catalysts in this reaction. nih.gov

γ-Glutamyltransferase (GGT) : This enzyme initiates the breakdown of the glutathione conjugate by removing the glutamate residue. nih.govnih.gov

Dipeptidases (e.g., Cysteinylglycinase) : These enzymes complete the cleavage of the peptide bonds by removing glycine, yielding the cysteine conjugate. nih.govnih.gov

N-acetyltransferase (NAT) : This enzyme catalyzes the final step in the liver, adding an acetyl group to the cysteine conjugate to form the mercapturic acid metabolite ready for excretion. nih.govnih.gov

Isothiocyanates are recognized for their ability to modulate the activity of enzymes involved in carcinogen metabolism, which is a key mechanism of their chemopreventive action. nih.govumn.edunih.gov They can favorably alter the balance between carcinogen activation and detoxification. nih.gov

This influence is exerted through two main pathways:

Inhibition of Phase I Enzymes : Isothiocyanates can inhibit cytochrome P450 (CYP450) enzymes, which are Phase I enzymes responsible for the metabolic activation of many pro-carcinogens into their ultimate toxic forms. nih.govnih.govnih.gov By blocking this activation step, compounds like phenethyl isothiocyanate (PEITC) can reduce the formation of DNA-damaging metabolites and increase the excretion of detoxified forms. nih.gov

Induction of Phase II Enzymes : Isothiocyanates are potent inducers of Phase II detoxification enzymes, including quinone reductase and glutathione S-transferases. nih.govnih.govresearchgate.net These enzymes catalyze reactions that conjugate activated carcinogens with endogenous ligands like glutathione, making them more water-soluble and easier to eliminate from the body. nih.govnih.gov This induction enhances the detoxification and excretion of carcinogens. mdpi.com

Distribution and Excretion Profiles

Following absorption and metabolism, isothiocyanate conjugates are distributed throughout the body before being eliminated. The liver and kidneys are primary sites of ITC metabolism, where they are conjugated with GSH and NAC, respectively. nih.gov Consequently, these organs, along with the bladder, tend to show high concentrations of ITC metabolites. nih.gov Studies in mice have shown that ITC metabolites are distributed to a wide range of tissues, including the skin, liver, kidney, bladder, and lung, indicating the potential for systemic effects. nih.govresearchgate.net

Excretion occurs primarily through the urine in the form of mercapturic acid derivatives (dithiocarbamates). nih.govoregonstate.eduresearchgate.net The amount of dithiocarbamates excreted is related to the initial dose and bioavailability of the isothiocyanates. nih.gov In human studies, urinary dithiocarbamates are detected only after the consumption of cruciferous vegetables rich in isothiocyanates or their precursors. nih.gov Peak excretion is often observed within a few hours post-ingestion. nih.gov

| Tissue | Relative Metabolite Concentration | Primary Metabolic Activity | Citation |

|---|---|---|---|

| Liver | High | Primary site of glutathione (GSH) conjugation. | nih.gov |

| Kidney | High | Primary site of N-acetylcysteine (NAC) conjugation. | nih.gov |

| Bladder | High | Site of metabolite accumulation prior to excretion. | nih.gov |

| Plasma | Lower | Transport medium for ITCs and their metabolites. | nih.gov |

| Lung | Lower | Identified as a site of ITC metabolite distribution. | nih.gov |

| Skin | Lower | Identified as a site of ITC metabolite distribution. | nih.gov |

Half-life and Clearance

The half-life of a compound refers to the time it takes for the concentration of the substance in the body to be reduced by half. This parameter is a key indicator of how long the compound's effects might last. Clearance, on the other hand, is a measure of the rate at which a drug is removed from the body.

A comprehensive search of scientific databases reveals a lack of specific studies that have determined the elimination half-life and clearance rates of this compound in humans or animal models. While research on other isothiocyanates, such as sulforaphane and phenethyl isothiocyanate, has provided insights into their pharmacokinetic profiles, these findings cannot be directly extrapolated to this compound due to potential differences in chemical structure that can significantly influence metabolic pathways and excretion rates.

Pharmacokinetic Variability and Non-linear Kinetics

Pharmacokinetic variability refers to the differences in the absorption, distribution, metabolism, and excretion of a compound among individuals. Non-linear kinetics, or dose-dependent pharmacokinetics, occurs when the rate of a process such as metabolism or excretion is not directly proportional to the concentration of the drug. This can happen when enzymes or transporters involved in the drug's metabolism become saturated at higher doses.

Currently, there are no published studies specifically investigating the pharmacokinetic variability or the potential for non-linear kinetics of this compound. Research on other isothiocyanates has suggested that some of these compounds may exhibit non-linear pharmacokinetic behavior. For instance, dose-dependent decreases in bioavailability have been observed for sulforaphane in rats, indicating saturation of absorption or metabolic pathways at higher doses cambridge.org. However, without direct experimental evidence, it remains unknown whether this compound follows a similar pattern. Further investigation is necessary to characterize these aspects of its pharmacokinetic profile.

Future Directions and Research Gaps

Further Elucidation of Detailed Molecular Mechanisms

A significant gap exists in understanding the precise molecular mechanisms governed by 3,4-Dimethoxyphenethyl Isothiocyanate. The biological activity of ITCs is known to be multifaceted, involving the modulation of numerous signaling pathways crucial to cellular health and disease. nih.govnih.gov Future research must prioritize identifying the specific intracellular targets and pathways affected by this compound.

Key areas for investigation should include:

Detoxification and Antioxidant Pathways: A primary mechanism for many ITCs is the activation of the Nrf2 signaling pathway, which upregulates a suite of protective antioxidant and phase II detoxification enzymes. nih.govmdpi.com Studies are needed to determine if this compound is a potent inducer of this pathway and to identify the specific genes it regulates.

Apoptosis and Cell Cycle Control: ITCs are known to selectively induce apoptosis (programmed cell death) and cause cell cycle arrest in cancerous cells. nih.govnih.govaacrjournals.org Research should focus on whether this compound can trigger these effects and elucidate the roles of key regulatory proteins such as caspases, Bcl-2 family proteins, and cyclin-dependent kinases. nih.gov

Inflammatory Signaling: Chronic inflammation is a driver of many diseases. Well-studied ITCs like PEITC and sulforaphane (B1684495) are known to inhibit pro-inflammatory pathways such as NF-κB. nih.govmdpi.com It is crucial to investigate if this compound shares these anti-inflammatory properties by examining its effect on key inflammatory mediators.

Table 1: Proposed Molecular Targets for Future Investigation of this compound

| Target Pathway | Key Molecular Targets | Rationale Based on General ITC Research |

|---|---|---|

| Antioxidant Response | Nrf2, Keap1, HO-1, NQO1 | ITCs are potent inducers of the Nrf2 pathway, a primary cellular defense against oxidative stress. nih.gov |

| Apoptosis | Caspase-3, Caspase-8, Caspase-9, PARP, Bcl-2, Bax | Many ITCs induce apoptosis in preclinical models through caspase activation. nih.gov |

| Cell Cycle Regulation | p21, p27, Cyclin-dependent kinases (CDKs) | ITCs can cause cell cycle arrest, preventing uncontrolled cell proliferation. nih.gov |

| Inflammation | NF-κB, IκBα, COX-2, iNOS | Inhibition of the NF-κB pathway is a known anti-inflammatory mechanism of ITCs. nih.govmdpi.com |

Development of Targeted Delivery Systems

A major hurdle in the clinical translation of phytochemicals, including ITCs, is their often-poor bioavailability, low aqueous solubility, and instability. nih.gov To date, no research has been conducted on delivery systems for this compound. Future efforts should be directed at designing and evaluating novel delivery platforms to overcome these limitations.

Promising avenues for research include:

Nanoencapsulation: Formulating this compound into nanoparticles (e.g., polymeric nanoparticles, liposomes, or solid lipid nanoparticles) could enhance its stability, solubility, and circulation time. nih.govresearchgate.net

Stimuli-Responsive Systems: The development of "smart" nanocarriers that release the compound in response to specific stimuli within a target tissue (such as pH or enzyme levels) could improve specificity and efficacy. mdpi.comresearchgate.net

Targeted Ligands: Attaching specific ligands (such as antibodies or peptides) to the surface of nanocarriers can direct them to specific cell receptors, concentrating the compound at the site of action. researchgate.netnih.gov

Advanced Preclinical Models and Translational Research

The potential therapeutic value of this compound cannot be realized without rigorous preclinical evaluation. There is a complete absence of data from such models for this compound. A systematic, tiered approach is necessary to bridge the gap from basic science to potential clinical application. nih.govnih.gov

The research progression should involve:

In Vitro Screening: Initial studies should assess the compound's effects on a diverse panel of human cell lines representing various diseases to identify promising areas for further research.